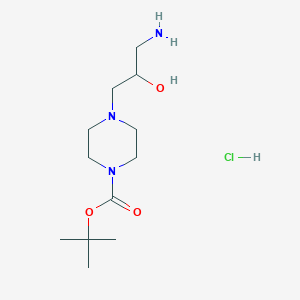
1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a Boc-protected piperazine ring, and a propanol moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
准备方法
The synthesis of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Protection of Piperazine: The piperazine ring is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions at the nitrogen atoms.
Amination: Introduction of the amino group at the desired position on the propanol backbone.
Coupling Reaction: The protected piperazine is then coupled with the aminopropanol derivative under specific reaction conditions.
Deprotection and Salt Formation: The Boc group is removed, and the resulting compound is converted to its hydrochloride salt form.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the piperazine ring or the amino group, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the piperazine nitrogen can act as nucleophiles.
Hydrolysis: The Boc group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for hydrolysis.
科学研究应用
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected piperazine ring can enhance the compound’s stability and bioavailability, while the amino group can participate in hydrogen bonding and other interactions with biological molecules.
相似化合物的比较
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride can be compared with other similar compounds, such as:
1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol: The non-hydrochloride form, which may have different solubility and reactivity.
1-Amino-3-N-(4’-Boc-piperazinyl)-2-ethanol: A similar compound with an ethanol backbone instead of propanol, which may affect its chemical properties and applications.
1-Amino-3-N-(4’-Boc-piperazinyl)-2-butanol: A compound with a butanol backbone, offering different steric and electronic properties.
The uniqueness of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride lies in its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity in various applications.
属性
IUPAC Name |
tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3.ClH/c1-12(2,3)18-11(17)15-6-4-14(5-7-15)9-10(16)8-13;/h10,16H,4-9,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEMAIUHWKCOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














